

Technical Whitepaper: 2-(3-(Benzylloxy)phenyl)ethanol (CAS 177259-98-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-(Benzylloxy)phenyl)ethanol

Cat. No.: B1342356

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-(Benzylloxy)phenyl)ethanol, with CAS number 177259-98-2, is a substituted aromatic alcohol. Its structure, featuring a phenylethanol backbone with a benzyl ether at the meta position, makes it a compound of interest in synthetic organic chemistry and potentially in medicinal chemistry. The presence of both a hydroxyl group and a benzyl ether provides two distinct sites for further chemical modification, positioning it as a versatile intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and predicted analytical data. As of this review, there is limited publicly available information regarding the specific biological activities of this compound; therefore, this paper also outlines a potential workflow for its biological evaluation.

Physicochemical and Safety Data

The quantitative data available for **2-(3-(Benzylloxy)phenyl)ethanol** is summarized below. It is important to note that while some data is available from commercial suppliers, peer-reviewed experimental values for properties such as melting and boiling points are not extensively documented.

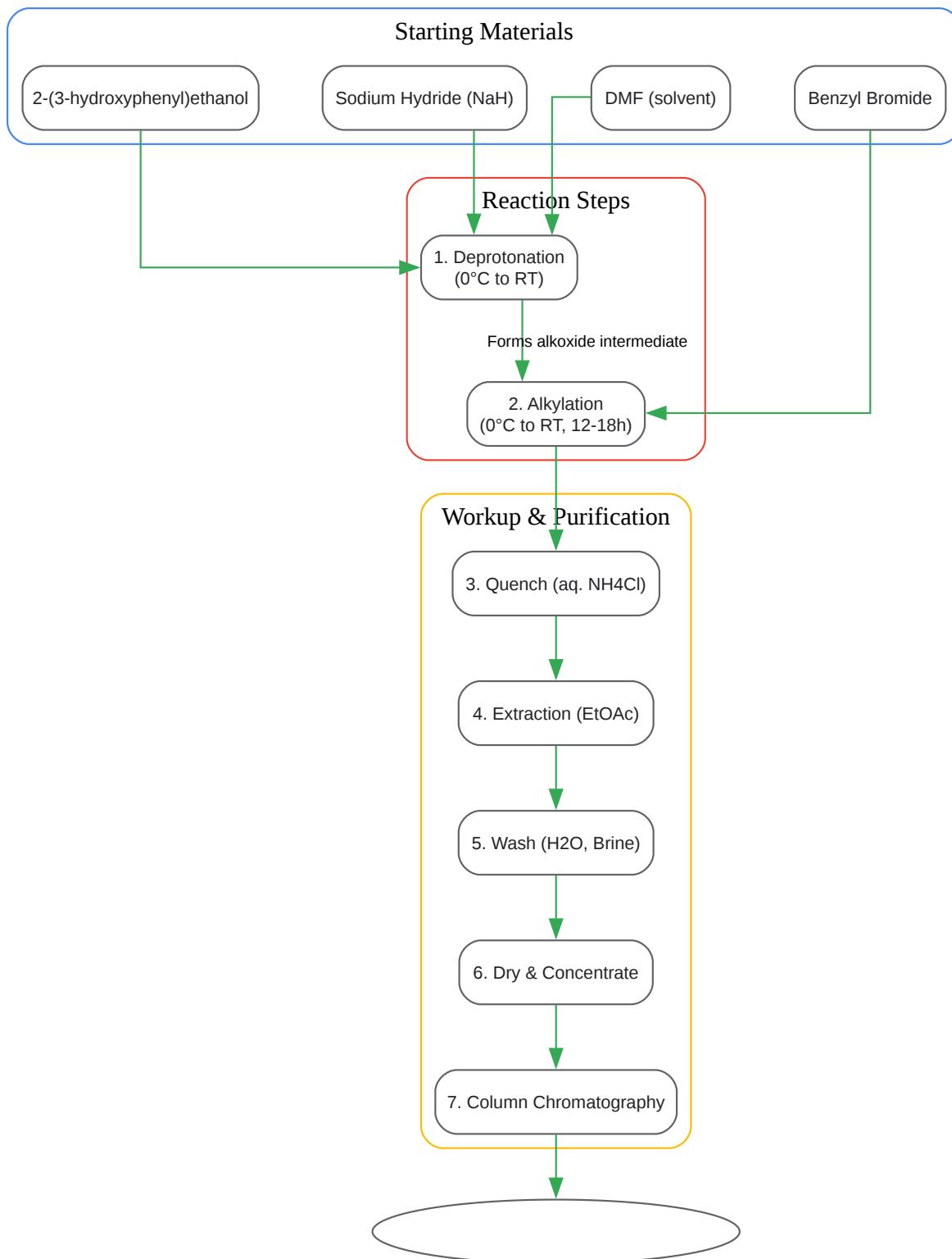
Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	177259-98-2	Multiple Suppliers [1] [2] [3]
Molecular Formula	C ₁₅ H ₁₆ O ₂	Multiple Suppliers [1] [2] [3]
Molecular Weight	228.29 g/mol	Multiple Suppliers [1] [2] [3]
IUPAC Name	2-[3-(benzyloxy)phenyl]ethanol	Sigma-Aldrich [1]
Physical Form	Solid	Sigma-Aldrich [3]
Purity	Typically ≥95%	Sigma-Aldrich [3]
Storage	Sealed in dry, room temperature	Sigma-Aldrich [3]

Table 2: Safety and Hazard Information

Hazard Type	Information	Pictogram
GHS Hazard Statements	H302: Harmful if swallowed.	GHS07 (Exclamation mark) [1]
GHS Signal Word	Warning	
GHS Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Experimental Protocols: Synthesis


Two primary synthetic routes are proposed for the preparation of **2-(3-(Benzyl)phenyl)ethanol**. These protocols are based on well-established organic chemistry reactions, as specific literature procedures for this exact compound are not readily available.

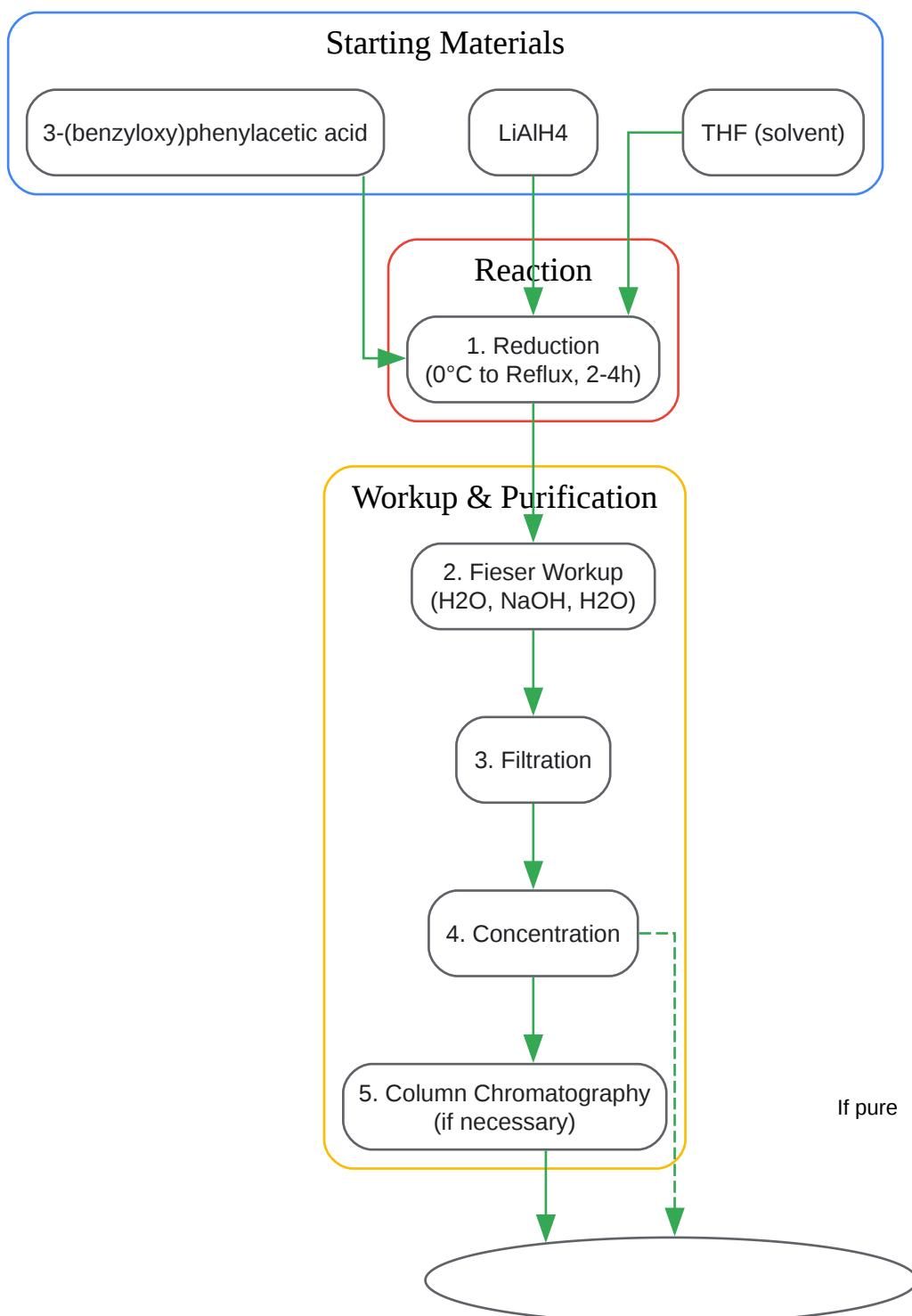
Synthesis via Williamson Ether Synthesis

This approach involves the benzylation of the phenolic hydroxyl group of 2-(3-hydroxyphenyl)ethanol. The Williamson ether synthesis is a robust and widely used method for forming ethers.^{[4][5]}

Experimental Protocol:

- **Deprotonation:** To a solution of 2-(3-hydroxyphenyl)ethanol (1.0 eq.) in dry N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
- **Reaction Mixture:** Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- **Alkylation:** Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
- **Extraction:** Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **2-(3-(benzyloxy)phenyl)ethanol**.

[Click to download full resolution via product page](#)


Caption: Workflow for the Williamson Ether Synthesis of **2-(3-(benzyloxy)phenyl)ethanol**.

Synthesis via Reduction of a Carboxylic Acid

This method involves the reduction of the corresponding carboxylic acid, 3-(benzyloxy)phenylacetic acid, to the primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH_4) are effective, milder and more modern methods using manganese catalysts and hydrosilanes are also applicable.^{[6][7]}

Experimental Protocol:

- **Reaction Setup:** In an oven-dried flask under an inert atmosphere, dissolve 3-(benzyloxy)phenylacetic acid (1.0 eq.) in dry tetrahydrofuran (THF, 0.2 M).
- **Reducing Agent Addition:** Cool the solution to 0 °C and slowly add a solution of lithium aluminum hydride (LiAlH_4 , 1.5-2.0 eq.) in THF.
- **Reaction:** After the addition is complete, warm the reaction mixture to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
- **Quenching:** Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH_4 used in grams.
- **Filtration:** A granular precipitate should form. Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
- **Concentration:** Concentrate the filtrate under reduced pressure.
- **Purification:** If necessary, purify the crude product by flash column chromatography on silica gel as described in Protocol 3.1.

[Click to download full resolution via product page](#)

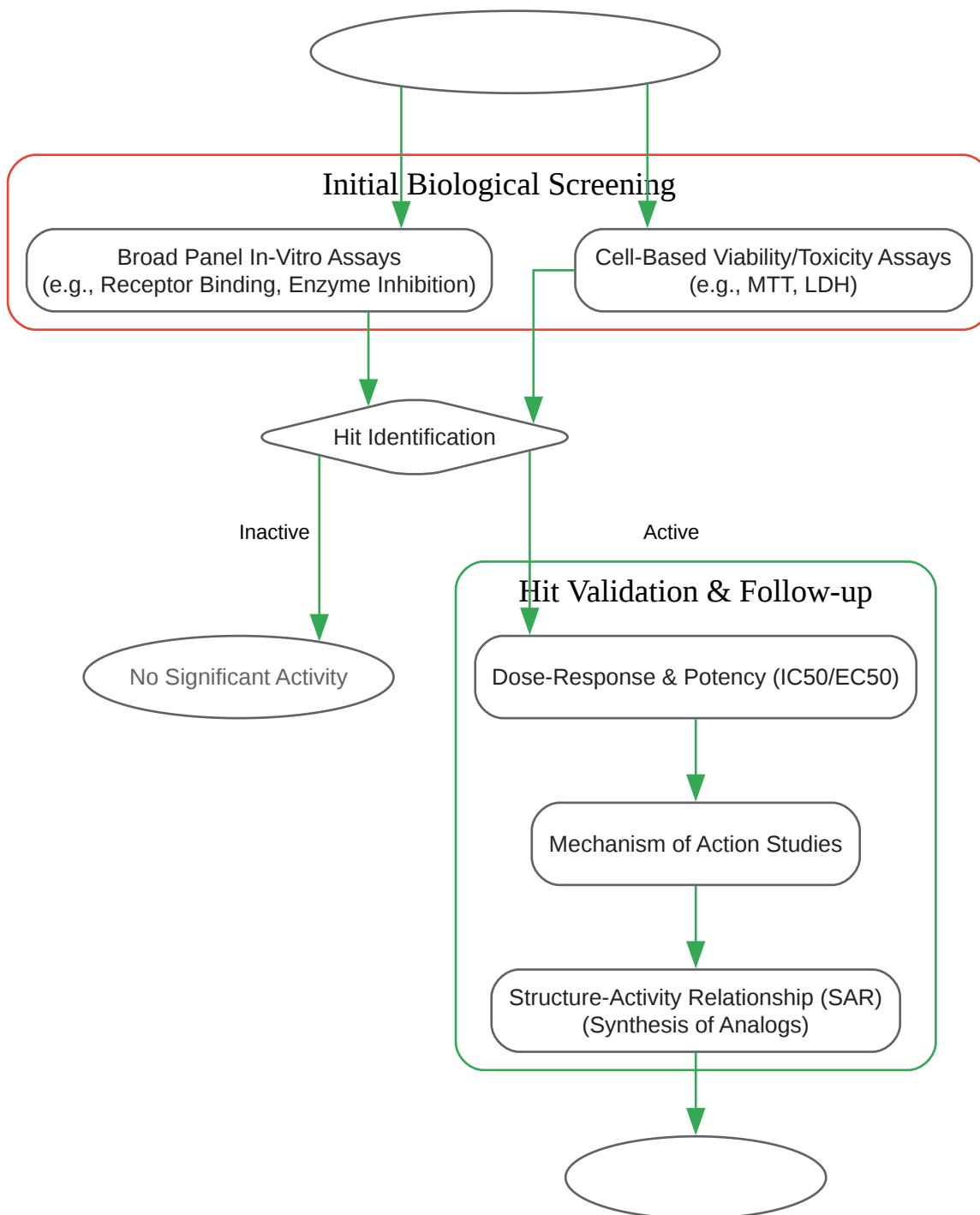
Caption: Workflow for the Reduction Synthesis of **2-(3-(benzyloxy)phenyl)ethanol**.

Predicted Analytical Data

No formal published spectral data for **2-(3-(benzyloxy)phenyl)ethanol** was identified. The following data is predicted based on the analysis of structurally similar compounds.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Peaks/Signals
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.45-7.25 (m, 5H, Ar-H of benzyl), 7.20 (t, J=7.8 Hz, 1H, Ar-H), 6.90-6.80 (m, 3H, Ar-H), 5.05 (s, 2H, -OCH ₂ Ph), 3.88 (t, J=6.5 Hz, 2H, -CH ₂ OH), 2.88 (t, J=6.5 Hz, 2H, Ar-CH ₂ -), ~1.7 (br s, 1H, -OH).
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 159.0 (Ar-C-O), 140.5 (Ar-C), 137.0 (Ar-C), 129.5 (Ar-CH), 128.6 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 120.0 (Ar-CH), 115.0 (Ar-CH), 114.0 (Ar-CH), 70.0 (-OCH ₂ Ph), 63.5 (-CH ₂ OH), 39.0 (Ar-CH ₂ -).
IR Spectroscopy (thin film)	ν 3350 cm ⁻¹ (br, O-H stretch), 3030 cm ⁻¹ (sp ² C-H stretch), 2940, 2870 cm ⁻¹ (sp ³ C-H stretch), 1600, 1585, 1495 cm ⁻¹ (C=C aromatic stretch), 1250 cm ⁻¹ (asym C-O-C stretch), 1050 cm ⁻¹ (C-O stretch).
Mass Spectrometry (EI)	M ⁺ at m/z = 228. Fragments at m/z = 197 ([M-CH ₂ OH] ⁺), 137 ([M-Bn] ⁺), 91 ([Bn] ⁺ , base peak).


Biological Activity and Future Directions

A thorough review of scientific literature did not yield specific data on the biological activity or mechanism of action for **2-(3-(benzyloxy)phenyl)ethanol**. The generic classification as being for "healing drugs" by a commercial supplier lacks scientific validation.[\[1\]](#)

However, the structural components of the molecule may suggest potential areas for investigation:

- **Phenylethanol Scaffold:** The parent 2-phenylethanol scaffold is known to possess antimicrobial and fragrance properties.^[8] Derivatives are explored for various therapeutic applications.
- **Benzyl Ether Moiety:** The introduction of a benzyl group increases lipophilicity, which can significantly alter pharmacokinetic and pharmacodynamic properties compared to its parent phenol, 2-(3-hydroxyphenyl)ethanol. This modification could influence membrane permeability and interaction with biological targets.
- **Related Compound Activity:** A study on 3-benzyloxyflavones, which also contain a 3-benzyloxy-phenyl motif, identified potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting this structural element could be explored in the context of neurodegenerative diseases.

Given the lack of data, a logical first step would be to perform a broad *in vitro* pharmacological screening to identify potential biological targets.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-(Benzyl)phenyl)ethanol | 177259-98-2 [sigmaaldrich.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. 2-(3-(Benzyl)phenyl)ethanol | 177259-98-2 [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Whitepaper: 2-(3-(Benzyl)phenyl)ethanol (CAS 177259-98-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1342356#2-3-benzyl-phenyl-ethanol-cas-number-177259-98-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com